molecular formula C24H33N3O3 B2412663 (6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 2034363-37-4

(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2412663
CAS No.: 2034363-37-4
M. Wt: 411.546
InChI Key: YUWZJSMYKKDGJY-UHFFFAOYSA-N
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Description

(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: is a complex organic compound that features a pyridine ring substituted with a tert-butoxyethoxy group and a phenethylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the tert-butoxyethoxy group: This step can be achieved through an etherification reaction, where the pyridine derivative is reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

    Attachment of the phenethylpiperazinyl group: This step involves the nucleophilic substitution reaction of the pyridine derivative with 4-phenethylpiperazine, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include piperidine derivatives.

    Substitution: Products include various substituted piperazine derivatives.

Scientific Research Applications

(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various neurotransmitter receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: can be compared with other similar compounds, such as:

    (6-(2-(Methoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: This compound has a methoxy group instead of a tert-butoxy group, which may influence its pharmacokinetic properties.

    (6-(2-(Ethoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: This compound has an ethoxy group, which may affect its solubility and reactivity.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties.

Properties

IUPAC Name

[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-24(2,3)30-18-17-29-22-10-9-21(19-25-22)23(28)27-15-13-26(14-16-27)12-11-20-7-5-4-6-8-20/h4-10,19H,11-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWZJSMYKKDGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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